
2-(2-Hydroxyethyl)oxepan-3-ol
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Overview
Description
2-(2-Hydroxyethyl)oxepan-3-ol is a cyclic ether derivative featuring a seven-membered oxepane ring substituted with two hydroxyl groups: one at the 3-position and another via a hydroxyethyl side chain. For instance, European Patent Application EP 4,374,877 A2 (2024) describes the use of hydroxyethylamine derivatives (e.g., 2-[2-hydroxyethyl(methyl)amino]ethanol) as precursors for synthesizing complex heterocyclic compounds . This suggests that this compound may serve as an intermediate in pharmaceutical or polymer chemistry, leveraging its hydroxyl groups for reactivity or solubility enhancement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)oxepan-3-ol typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 2-(2-hydroxyethyl)-1,6-hexanediol. This reaction is carried out under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)oxepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxepan-3-one or oxepan-3-al.
Reduction: Formation of this compound.
Substitution: Formation of various substituted oxepane derivatives.
Scientific Research Applications
2-(2-Hydroxyethyl)oxepan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)oxepan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxepane ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Oxepane backbone : A seven-membered oxygen-containing ring.
- Hydroxyl groups : At the 3-position and via a hydroxyethyl side chain.
Comparisons are drawn to the following analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations :
Ring vs.
Hydroxyethyl Functionality : Shared with surfactants like CocoBetainamido Amphopropionate, this group improves hydrophilicity. However, the oxepane ring likely reduces surface activity compared to amphiphilic surfactants .
Fluorinated Analogs : Perfluorinated compounds with hydroxyethyl groups (e.g., [68735-91-1]) exhibit extreme hydrophobicity, contrasting with the polar nature of this compound .
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)oxepan-3-ol |
InChI |
InChI=1S/C8H16O3/c9-5-4-8-7(10)3-1-2-6-11-8/h7-10H,1-6H2 |
InChI Key |
VINXIAPQGINHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C(C1)O)CCO |
Origin of Product |
United States |
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